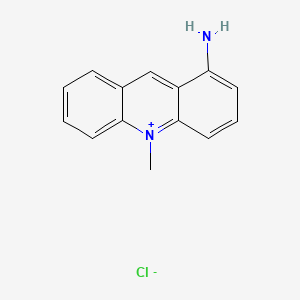
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one typically involves aldol condensation reactions. One common method involves the reaction of furfural with cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina. The reaction conditions include a temperature of 333 K and a reaction time of 2 hours, resulting in a high yield of the desired product .
Analyse Chemischer Reaktionen
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of high-quality biofuels and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one can be compared with similar compounds such as:
2-(4,4-Dimethyl-3-oxo-1-phenylpentyl)cyclohexan-1-one: This compound has a similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(4-Acetylphenyl)methylcyclopentan-1-one: This compound has an acetyl group instead of the dimethyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
78530-94-6 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H24O2/c1-18(2,3)17(20)12-15(13-8-5-4-6-9-13)14-10-7-11-16(14)19/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
InChI-Schlüssel |
KXLCMUQWMOVSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(C1CCCC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)


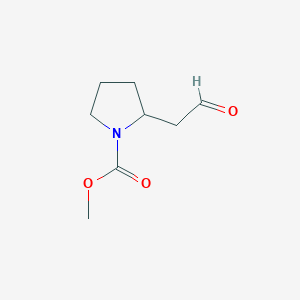
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
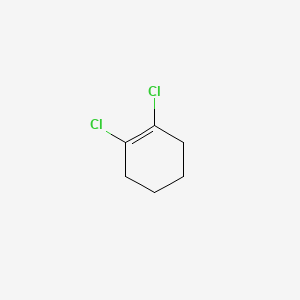

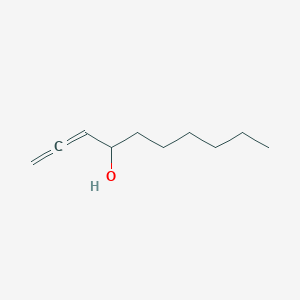
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
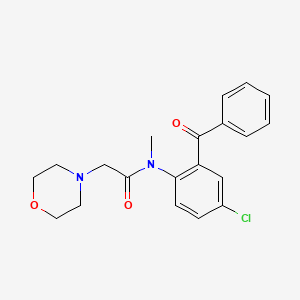

![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
